molecular formula C16H13BrN2O3 B5823608 N'-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5823608
M. Wt: 361.19 g/mol
InChI Key: OUTOQWKQEXJRTA-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its versatility in scientific research. It can be used in a wide range of experiments and has potential applications in various fields, including medicine, chemistry, and biology. However, one of the limitations of this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for the use of N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in scientific research. Some of these include:
1. Developing new synthetic methods to make the compound more accessible and cost-effective.
2. Investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
3. Studying its potential as a fluorescent probe for the detection of metal ions in biological systems.
4. Exploring its potential as a catalyst in organic reactions.
5. Investigating its potential as a biomarker for the diagnosis and monitoring of diseases.
Conclusion:
N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a versatile and promising compound that has potential applications in various fields of scientific research. Its unique properties and potential therapeutic applications make it an exciting compound to study and explore further.

Synthesis Methods

The synthesis of N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 4-bromobenzaldehyde in the presence of a catalyst. The resulting product is then reacted with hydrazine hydrate to obtain N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.

Scientific Research Applications

N-(4-bromobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-12-7-5-11(6-8-12)9-18-19-16(20)15-10-21-13-3-1-2-4-14(13)22-15/h1-9,15H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTOQWKQEXJRTA-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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